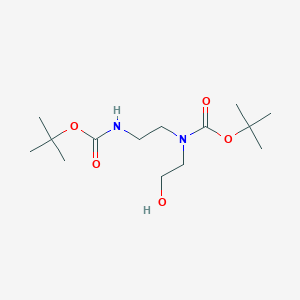

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Descripción general

Descripción

This compound is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Synthesis Analysis

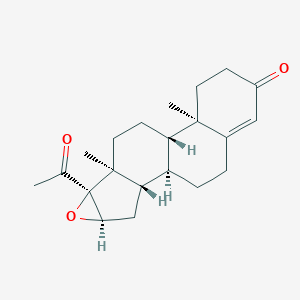

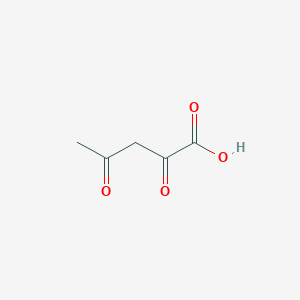

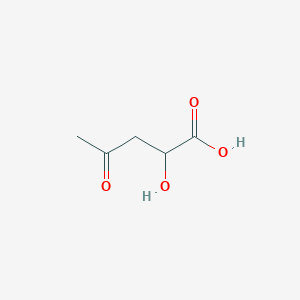

The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and Monoethanolamine . It has also been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has a linear structure .Chemical Reactions Analysis

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It has also been used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm, a density of 1.042 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.449 (lit.) . It is soluble in water or 1% acetic acid, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación

- Explanation: By temporarily shielding the amino group, it prevents unwanted side reactions and ensures selective coupling of amino acids. Researchers commonly use it in solid-phase peptide synthesis and other bioconjugation strategies .

- Explanation: PS is essential for cell signaling, membrane integrity, and apoptosis. tert-Butyl N-(2-hydroxyethyl)carbamate contributes to the preparation of PS analogs for studying biological processes .

- Explanation: These pyrroles exhibit diverse biological activities and are valuable in medicinal chemistry. tert-Butyl N-(2-hydroxyethyl)carbamate provides a convenient entry point for their synthesis .

- Explanation: These derivatives are relevant in drug discovery, as they can modulate protein-protein interactions and enzyme activity. Researchers explore their potential as enzyme inhibitors and pharmacological agents .

- Explanation: (+)-Negamycin is an antibiotic with intriguing biological properties. Its synthesis involves tert-Butyl N-(2-hydroxyethyl)carbamate as a key intermediate .

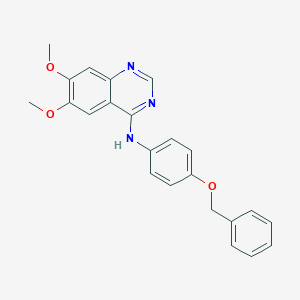

- Explanation: 2,2′-Bipyridine is a versatile ligand in coordination chemistry and catalysis. tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate provides a route to functionalized bipyridine derivatives .

Amino Acid Protection:

Phospholipid Synthesis:

Synthetic Building Block: Tetrasubstituted Pyrroles:

Functionalized Pyrroloproline Derivatives:

Total Synthesis of (+)-Negamycin:

Synthesis of 2,2′-Bipyridine:

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be adifunctional reagent used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or proteins involved in these pathways.

Mode of Action

The compound contains an amine group that is protected by a Boc (tert-butoxycarbonyl) group . This Boc group can be removed under acidic conditions, revealing the amine group. The revealed amine group can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are thought to play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis. Ornithine is an amino acid that plays a role in the urea cycle.

Pharmacokinetics

Its solubility in water or 1% acetic acid, and in ethyl acetate and methanol , suggests that it may have good bioavailability.

Result of Action

The compound serves as a protecting group for amines in organic synthesis . It is used in the synthesis of phosphatidyl ethanolamines and ornithine , which are involved in various biological processes, including membrane fusion and the urea cycle.

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUKWIFZPQMOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

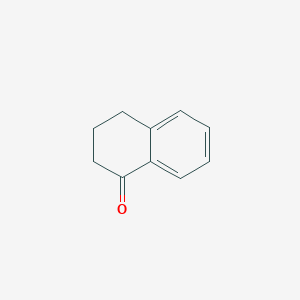

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)